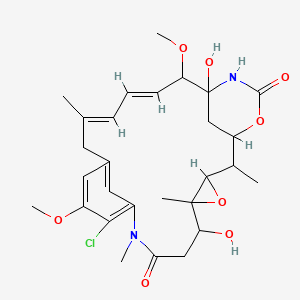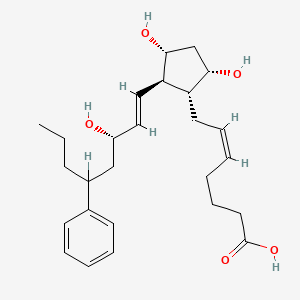
Maytansinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Maytansinol is a highly potent cytotoxic agent that belongs to the ansamycin family of natural products. It is derived from maytansine, which is isolated from plants of the genus Maytenus and certain microorganisms such as Actinosynnema pretiosum .
准备方法
Synthetic Routes and Reaction Conditions
Maytansinol can be synthesized through various methods, including the reduction of C3-esters of this compound . One common approach involves the use of organometallic reagents to react with a precursor compound, resulting in the formation of this compound . Another method employs the reduction of bridged acetals of this compound, which minimizes processing steps and reduces solvent volumes, making the process more efficient and scalable .
Industrial Production Methods
Industrial production of this compound often involves the isolation of maytansinoids from natural sources such as Actinosynnema pretiosum. These maytansinoids are then subjected to chemical reactions to yield this compound. The process typically includes the removal of ester moieties from maytansinoids to produce the alcohol, this compound .
化学反应分析
Types of Reactions
Maytansinol undergoes various chemical reactions, including acylation, oxidation, and reduction . These reactions are crucial for the synthesis of maytansinoid derivatives, which are used in targeted cancer therapies.
Common Reagents and Conditions
Acylation: This compound can be acylated using acyl chlorides or anhydrides in the presence of a base such as pyridine.
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions include various maytansinoid derivatives, which have been modified to enhance their cytotoxicity and specificity for cancer cells .
科学研究应用
作用机制
Maytansinol exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules . By inhibiting the assembly of microtubules, this compound disrupts cell division and induces cell death. This mechanism makes it highly effective against rapidly dividing cancer cells . The molecular targets of this compound include the rhizoxin binding site on tubulin, which is crucial for its antimitotic activity .
相似化合物的比较
Maytansinol is unique among its analogs due to its high cytotoxicity and specificity for cancer cells. Similar compounds include:
Maytansine: The parent compound from which this compound is derived.
Ansamitocin P-3: Another potent cytotoxic agent that shares structural similarities with this compound.
Mertansine (DM1): A derivative of this compound used as a payload in the ADC trastuzumab emtansine, which is approved for the treatment of certain types of breast cancer.
This compound’s unique structure and high potency make it a valuable compound for research and therapeutic applications, particularly in the field of oncology.
属性
分子式 |
C28H37ClN2O8 |
|---|---|
分子量 |
565.1 g/mol |
IUPAC 名称 |
(16E,18E)-11-chloro-6,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaene-8,23-dione |
InChI |
InChI=1S/C28H37ClN2O8/c1-15-8-7-9-22(37-6)28(35)14-20(38-26(34)30-28)16(2)25-27(3,39-25)21(32)13-23(33)31(4)18-11-17(10-15)12-19(36-5)24(18)29/h7-9,11-12,16,20-22,25,32,35H,10,13-14H2,1-6H3,(H,30,34)/b9-7+,15-8+ |
InChI 键 |
QWPXBEHQFHACTK-KZVYIGENSA-N |
手性 SMILES |
CC1C2CC(C(/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)O)C)\C)OC)(NC(=O)O2)O |
规范 SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)O)C)C)OC)(NC(=O)O2)O |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard |
同义词 |
maytansinol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(3-Chlorophenyl)vinyl]pyridine](/img/structure/B1233796.png)

![[(S)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-3-butoxy-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1233798.png)






![[(1R)-1-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxymethyl]-2-hexadecanoyloxy-ethyl] (Z)-octadec-9-enoate](/img/structure/B1233814.png)
![methyl (1R,2S,6R,8S,9S,13S,14S,15R)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1233815.png)



